![molecular formula C22H26BrClN2O3S B4305894 2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE](/img/structure/B4305894.png)
2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE
Overview
Description
2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-bromophenylsulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of N2-(2-chlorobenzyl)glycinamide: This intermediate can be synthesized by reacting 2-chlorobenzylamine with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cycloheptylation: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl bromide.
Final Coupling: The final step involves coupling the 4-bromophenylsulfonyl chloride with N2-(2-chlorobenzyl)-N~1~-cycloheptylglycinamide under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis Products: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and amide groups could play a role in binding to biological targets, while the aromatic rings might facilitate interactions through π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-bromobenzyl)-N~1~-cycloheptylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-cycloheptylglycinamide
Uniqueness
2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE is unique due to the specific combination of substituents on the aromatic rings and the presence of both sulfonyl and amide functional groups. This combination can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrClN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUICTUGXQSFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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